3-Amino-6-bromoisoindol-1-one
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Overview
Description
3-Amino-6-bromoisoindol-1-one is a heterocyclic compound that belongs to the class of isoindolones. Isoindolones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The presence of both amino and bromo substituents on the isoindolone ring makes this compound a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-bromoisoindol-1-one typically involves the bromination of isoindolone followed by amination. One common method is the bromination of isoindolone using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 6-bromoisoindolone is then subjected to nucleophilic substitution with ammonia or an amine to introduce the amino group at the 3-position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the reaction conditions and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-bromoisoindol-1-one undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromo group can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions often require the use of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to facilitate the reaction.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Dehalogenated isoindolone.
Substitution: Various substituted isoindolones depending on the nucleophile used.
Scientific Research Applications
3-Amino-6-bromoisoindol-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-Amino-6-bromoisoindol-1-one depends on its specific application. In biological systems, it may act by inhibiting enzymes or interfering with cellular pathways. The amino and bromo substituents can interact with various molecular targets, leading to changes in enzyme activity or gene expression. For example, it may inhibit kinases or proteases, which are critical for cell signaling and regulation.
Comparison with Similar Compounds
Similar Compounds
3-Amino-6-chloroisoindol-1-one: Similar structure but with a chlorine atom instead of a bromine atom.
3-Amino-6-fluoroisoindol-1-one: Contains a fluorine atom instead of a bromine atom.
3-Amino-6-iodoisoindol-1-one: Contains an iodine atom instead of a bromine atom.
Uniqueness
3-Amino-6-bromoisoindol-1-one is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions and influence the compound’s reactivity and biological activity. The bromine atom also makes the compound more amenable to further functionalization through nucleophilic substitution reactions.
Properties
IUPAC Name |
3-amino-6-bromoisoindol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-4-1-2-5-6(3-4)8(12)11-7(5)10/h1-3H,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJNILYQRBSKAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)N=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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